Cas no 1807111-93-8 (5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid)

5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its difluoromethyl group enhances metabolic stability and bioavailability, while the methoxy and methyl substituents contribute to selective reactivity. The acetic acid moiety provides a functional handle for further derivatization, making it a versatile intermediate in synthetic chemistry. This compound’s structural features may also confer improved binding affinity in target interactions, particularly in enzyme inhibition studies. Its well-defined purity and stability under standard conditions ensure reliable performance in experimental settings. Suitable for use in medicinal chemistry and material science, it offers a balanced combination of reactivity and structural diversity for advanced research applications.
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid structure
1807111-93-8 structure
Product name:5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid
CAS No:1807111-93-8
MF:C10H11F2NO3
Molecular Weight:231.196049928665
CID:4895723

5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid
    • インチ: 1S/C10H11F2NO3/c1-5-6(10(11)12)4-13-7(3-8(14)15)9(5)16-2/h4,10H,3H2,1-2H3,(H,14,15)
    • InChIKey: XNYHDLASYILTIN-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(CC(=O)O)C(=C1C)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 250
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 59.4

5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029020029-1g
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid
1807111-93-8 95%
1g
$3,126.60 2022-03-31
Alichem
A029020029-500mg
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid
1807111-93-8 95%
500mg
$1,786.10 2022-03-31
Alichem
A029020029-250mg
5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid
1807111-93-8 95%
250mg
$970.20 2022-03-31

5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid 関連文献

5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acidに関する追加情報

Introduction to 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic Acid (CAS No. 1807111-93-8)

5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid, identified by its CAS number 1807111-93-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives class, a group of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of this compound, particularly the presence of a difluoromethyl group, a methoxy substituent, and a methylpyridine core, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of molecules, making it a popular choice in the design of bioactive compounds. This modification often improves pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. In contrast, the methoxy group introduces polarity and hydrophilicity, which can influence solubility and binding interactions with biological targets. The combination of these groups with the pyridine scaffold creates a versatile platform for further functionalization and derivatization.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid, facilitating its use in both academic research and industrial applications. The compound’s reactivity allows for the introduction of additional functional groups, making it a valuable intermediate in the synthesis of more complex molecules. For instance, its carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, expanding its utility in drug discovery programs.

In the realm of medicinal chemistry, pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. Compounds containing the pyridine ring are known to exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory responses. The specific arrangement of substituents in 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid may confer unique interactions with biological targets, making it a promising candidate for further investigation.

One notable application of this compound is in the development of novel therapeutic agents targeting cancer and infectious diseases. The difluoromethyl group has been shown to enhance binding affinity to enzymes and receptors involved in disease pathways. Additionally, the methoxy group can modulate pharmacological activity by influencing electronic distributions and steric hindrance around the binding site. These features make 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid an attractive scaffold for structure-activity relationship (SAR) studies.

Recent research has highlighted the potential of this compound in addressing emerging challenges in drug development. For example, studies have demonstrated its role as a precursor in synthesizing small molecule inhibitors that disrupt pathogenic mechanisms. The ability to modify its structure allows chemists to fine-tune its properties for specific therapeutic needs. This flexibility is particularly valuable in an era where precision medicine and targeted therapies are becoming increasingly important.

The synthesis of 5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have improved the efficiency of these synthetic routes, reducing waste and energy consumption. Such innovations align with global efforts to promote sustainable practices in chemical manufacturing.

The compound’s molecular framework also makes it suitable for exploring novel synthetic strategies, such as cross-coupling reactions or biocatalytic transformations. These methods can provide access to structurally diverse derivatives with tailored biological properties. By leveraging modern synthetic techniques, researchers can accelerate the discovery process and bring new therapeutic candidates to fruition more rapidly.

In conclusion,5-(Difluoromethyl)-3-methoxy-4-methylpyridine-2-acetic acid (CAS No. 1807111-93-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as an intermediate in drug synthesis underscores its importance in modern medicinal research. As scientific understanding evolves, this compound will likely continue to play a pivotal role in developing innovative treatments for various diseases.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD